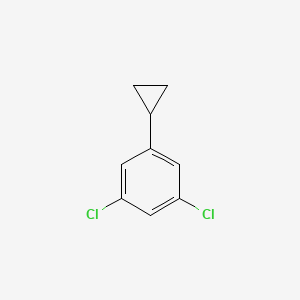

1,3-Dichloro-5-cyclopropylbenzene

Description

1,3-Dichloro-5-cyclopropylbenzene is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 1 and 3 positions and a cyclopropyl group at the 5 position. Its molecular formula is C₉H₇Cl₂, with a molecular weight of 185.9 g/mol. The cyclopropyl substituent introduces steric strain and unique electronic effects due to its non-planar structure, distinguishing it from linear alkyl or halogenated analogs.

Properties

Molecular Formula |

C9H8Cl2 |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1,3-dichloro-5-cyclopropylbenzene |

InChI |

InChI=1S/C9H8Cl2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |

InChI Key |

IHEZKHDJSZLHJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Selective Chlorination of Benzene to 1,3-Dichlorobenzene

The starting point is typically 1,3-dichlorobenzene, which can be prepared by selective chlorination of benzene or chlorobenzene under controlled conditions. According to patent literature, selective alkylation and chlorination processes have been optimized to minimize by-products and improve yields of 1,3-dichlorobenzene, which serves as the precursor for further substitution steps.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced via cyclopropanation or alkylation reactions on the aromatic ring. Two principal methods are reported:

Cyclopropanation of Aromatic Olefins

- Starting from 1,3-dichlorostyrene derivatives, cyclopropanation can be achieved using dihalomethane reagents (e.g., diiodomethane) with copper catalysts.

- For example, copper-mediated cyclopropanation of 3-bromostyrene in toluene with iodine and diiodomethane under reflux for extended periods (up to 140 hours) yields 3-bromo-1-cyclopropylbenzene, a close analog to the target compound.

Alkylation of 1,3-Dichlorobenzene with Cyclopropyl Reagents

- Direct Friedel-Crafts alkylation of 1,3-dichlorobenzene with cyclopropyl halides under Lewis acid catalysis can introduce the cyclopropyl group selectively at the 5-position.

- Alternatively, nucleophilic substitution using organolithium or Grignard reagents derived from cyclopropyl precursors can be employed, followed by quenching and purification.

Optimization and Purification

- Reaction conditions such as temperature, solvent choice, catalyst loading, and reaction time critically influence yield and selectivity.

- Purification is typically achieved by flash column chromatography using hexane/ethyl acetate mixtures or distillation under reduced pressure.

- Analytical techniques including gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis are used to confirm purity and structure.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|---|

| 1 | Selective Chlorination | Benzene, Cl2, FeCl3 | 0-50°C | High | Produces 1,3-dichlorobenzene precursor |

| 2a | Copper-Catalyzed Cyclopropanation | 3-bromostyrene, I2, CH2I2, Cu | Reflux 140h | ~10% | Labor-intensive, low yield |

| 2b | Friedel-Crafts Alkylation | 1,3-dichlorobenzene, cyclopropyl halide, AlCl3 | RT to mild heat | Moderate | Requires control to avoid overalkylation |

| 2c | Organolithium Substitution | 1-bromo-3-cyclopropylbenzene, n-BuLi, CO2 | -78°C, THF | 43-58% | Enables further functionalization |

Research Findings and Notes

- The copper-catalyzed cyclopropanation method, while classical, suffers from low yields and long reaction times, limiting its industrial viability.

- Friedel-Crafts alkylation offers a more direct route but requires careful control of reaction parameters to avoid poly-substitution and rearrangements.

- Organolithium-mediated routes allow for high regioselectivity and functional group tolerance, making them attractive for complex molecule synthesis and derivatization.

- Safety precautions are necessary due to the use of reactive organometallic reagents and halogenated solvents.

- Further research is ongoing to improve catalytic systems and reaction conditions to enhance yield, selectivity, and sustainability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylbenzene derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include partially or fully dechlorinated cyclopropylbenzene derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

1,3-Dichloro-5-cyclopropylbenzene is synthesized through several methods:

- Chlorination of Cyclopropylbenzene : This method involves the use of chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions are carefully controlled to achieve selective chlorination at the desired positions on the benzene ring.

- Industrial Production : Large-scale production typically employs continuous flow reactors that optimize reaction parameters to maximize yield and minimize by-products.

Chemistry

1,3-Dichloro-5-cyclopropylbenzene serves as a precursor in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The compound can act as a nucleophile due to its benzene ring structure, allowing it to react with electrophiles.

- Formation of Reactive Intermediates : The cyclopropyl group can participate in ring-opening reactions, leading to intermediates that further react with other molecules.

Biology

Research has indicated potential biological activities associated with 1,3-Dichloro-5-cyclopropylbenzene:

- Interaction with Biomolecules : Studies explore how this compound interacts with various biological targets, potentially influencing biochemical pathways.

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antibacterial properties against certain pathogens.

Medicine

The compound is under investigation for its potential as a pharmacophore in drug development. Its unique structure may contribute to:

- Targeted Drug Design : The distinct chemical properties allow for modifications that could enhance therapeutic efficacy.

- Toxicity Studies : Understanding its metabolic pathways can provide insights into safety profiles for medicinal applications.

Case Study: Antimicrobial Properties

A study investigating the antimicrobial activity of chlorinated compounds found that derivatives of 1,3-Dichloro-5-cyclopropylbenzene showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |

|---|---|---|

| 1,3-Dichloro-5-cyclopropylbenzene | 2 | 8 |

| Control Compound | 4 | >16 |

This data illustrates the potential of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-cyclopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1,3-Dichloro-5-cyclopropylbenzene with structurally related chlorinated aromatic compounds:

Chemical Reactivity and Electronic Effects

- Chlorine Substituents : In 1,3-Dichloro-5-cyclopropylbenzene, chlorine atoms act as electron-withdrawing groups, directing electrophilic substitution to the para position (C4) of the benzene ring. This contrasts with 1,3,5-Trichlorobenzene, where all positions are blocked, rendering the compound less reactive toward further substitution .

- Cyclopropyl Group : The cyclopropyl substituent at C5 introduces both steric bulk and electron-donating effects via hyperconjugation. This combination may stabilize certain intermediates or influence binding in biological systems compared to linear alkyl chains (e.g., 3-Phenyldodecane, CAS 4621-36-7) .

- Heterocyclic Analogs : Compounds like 3-Chloro-5-(3-chloropropyl)-dibenzazepine exhibit modified reactivity due to their fused azepine ring, enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Notes

Q & A

Q. What strategies reconcile discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.